Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is known for its unique cyclobutane ring structure, which is substituted with an amino group, a benzyloxy group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Amination: The amino group is introduced through a reductive amination reaction, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Esterification: The ethyl ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or primary amines .
Scientific Research Applications
Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-amino-3-[(methoxy)methyl]cyclobutane-1-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its hydrophobic interactions, while the ethyl ester group provides stability and reactivity in various chemical reactions .
Biological Activity
Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate (CAS No. 1785366-02-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
- IUPAC Name : Ethyl 1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylate
- Structure : The compound features a cyclobutane ring with an amino group and a benzyloxy methyl substituent, contributing to its unique biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus (MRSA) | 20–40 |
Escherichia coli | 40–70 |
Bacillus subtilis | <50 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as MRSA, which is crucial given the rising antibiotic resistance observed in clinical settings .
The exact mechanism of action remains under investigation, but it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. This aligns with the behavior of similar compounds that target bacterial ribosomes or cell membrane integrity .
Study 1: Antibacterial Efficacy
A study conducted on various derivatives of cyclobutane carboxylates demonstrated that this compound had a higher efficacy compared to traditional antibiotics like ceftriaxone against multi-drug resistant strains. The compound's structure allows for enhanced penetration into bacterial cells, making it a promising candidate for further development .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests revealed that while the compound is effective against bacteria, it maintains low toxicity levels in mammalian cell lines. This is crucial for its potential therapeutic application, as compounds with high antibacterial activity often exhibit cytotoxic effects on human cells .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 1-amino-3-(phenylmethoxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-14(17)15(16)8-13(9-15)11-18-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11,16H2,1H3 |
InChI Key |
CHSCSXLMFNHJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)COCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.